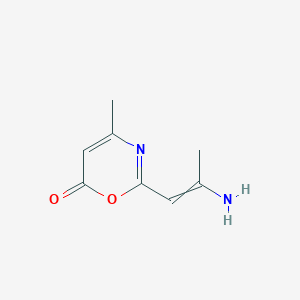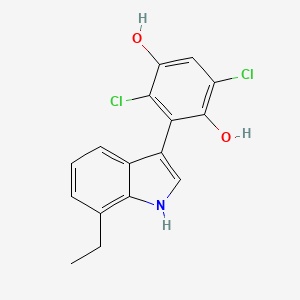![molecular formula C19H11FO2 B15161387 3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one CAS No. 652138-24-4](/img/structure/B15161387.png)
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one is a heterocyclic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a fluorine atom attached to the phenyl ring, which can influence its chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one typically involves multi-component reactions. One common method is the reaction of 2-fluorobenzaldehyde with 2-naphthol in the presence of a catalyst under reflux conditions. The reaction can be carried out in various solvents, such as ethanol or acetonitrile, and often requires a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthopyrans with different functional groups.
Scientific Research Applications
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of photochromic materials for applications in lenses, coatings, and smart windows.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one involves its ability to undergo photochromic transitions. When exposed to UV light, the compound can switch from a closed form to an open form, resulting in a change in color. This photochromic behavior is due to the reversible cleavage and formation of chemical bonds within the molecule. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various cellular components, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3H-Naphtho[2,1-b]pyran: Lacks the fluorine atom, which can affect its chemical properties.
2H-Naphtho[1,2-b]pyran: Another isomer with different photochromic properties.
Spiropyrans: Compounds with similar photochromic behavior but different structural features.
Uniqueness
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one is unique due to the presence of the fluorine atom, which can enhance its stability and alter its reactivity compared to other naphthopyrans. This makes it a valuable compound for various applications, particularly in the development of advanced photochromic materials.
Properties
CAS No. |
652138-24-4 |
|---|---|
Molecular Formula |
C19H11FO2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-(2-fluorophenyl)benzo[f]chromen-1-one |
InChI |
InChI=1S/C19H11FO2/c20-15-8-4-3-7-14(15)18-11-16(21)19-13-6-2-1-5-12(13)9-10-17(19)22-18/h1-11H |
InChI Key |
ZWMCNYORTGSOLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C=C(O3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane](/img/structure/B15161311.png)
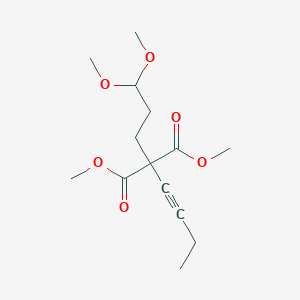


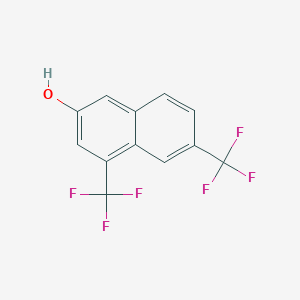
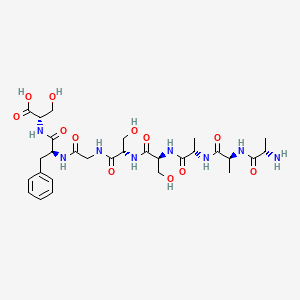
![3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline](/img/structure/B15161337.png)
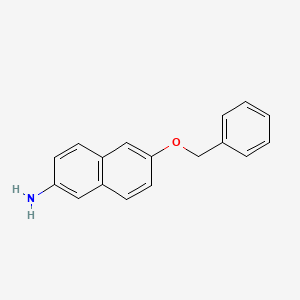
![1-Butyl-2-[2-(2H-imidazol-2-ylidene)ethylidene]-1,2-dihydropyridine](/img/structure/B15161341.png)

